Bromocyclobutane
Overview
Description
Bromocyclobutane, also known as cyclobutyl bromide, is an organic compound with the molecular formula C4H7Br. It is a colorless liquid at room temperature and pressure, characterized by its four-membered ring structure which imparts significant ring strain. This strain makes this compound a reactive compound, often used in organic synthesis and various chemical transformations .
Mechanism of Action
Target of Action
Bromocyclobutane, also known as Cyclobutyl Bromide, is a small, strained carbocyclic system It’s known that small, strained carbocyclic systems like this compound have been studied for their potential as bioisosteres , which are molecules or groups that have similar physical or chemical properties to another molecule or group.
Mode of Action
It’s known that strained carbocyclic systems like this compound have unique chemistry that has captivated organic chemists . They have been studied for their potential in “strain-release” transformations , which are reactions that involve the release of strain in a molecule, leading to a more stable product. This suggests that this compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
It’s known that strained carbocyclic systems like this compound can be used in synthesis and drug discovery , suggesting that they may affect various biochemical pathways. The downstream effects of these pathways would depend on the specific targets and the nature of their interaction with this compound.
Pharmacokinetics
Its physical properties such as its liquid form , boiling point of 108 °C , and density of 1.434 g/mL at 25 °C may influence its pharmacokinetic properties and thus its bioavailability.
Result of Action
A study on the photodissociation dynamics of cyclobutyl bromide, a compound similar to this compound, suggests that it may lead to the formation of radicals . This suggests that this compound may also have radical-forming properties, which could lead to various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocyclobutane can be synthesized through the bromination of cyclobutane. The process involves the addition of bromine to cyclobutane under controlled conditions to ensure the selective formation of this compound. The reaction typically proceeds via a radical mechanism, where a bromine radical attacks the cyclobutane ring, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by adding iodobenzene acetate and potassium bromide to a vacuum-dried reaction bottle, followed by the slow addition of dichloromethane and cyclobutyl formic acid under stirring. The reaction system is then stirred at room temperature, and the product is isolated by filtration and concentration of the organic layers .
Chemical Reactions Analysis
Types of Reactions: Bromocyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo dehydrohalogenation to form cyclobutene.
Addition Reactions: this compound can react with electrophiles to form addition products.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.
Bases: For elimination reactions, common bases include potassium tert-butoxide and sodium hydride.
Electrophiles: Such as bromine and chlorine for addition reactions.
Major Products:
Cyclobutene: Formed through elimination reactions.
Substituted Cyclobutanes: Formed through nucleophilic substitution reactions
Scientific Research Applications
Bromocyclobutane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Drug Development: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with unique properties.
Bioconjugation Chemistry:
Comparison with Similar Compounds
Cyclobutane: A four-membered ring compound without the bromine substituent.
Bicyclobutane: A compound with two fused four-membered rings, exhibiting even higher ring strain.
Cyclopropyl Bromide: A three-membered ring compound with a bromine substituent.
Uniqueness: Bromocyclobutane is unique due to its combination of a four-membered ring structure and a bromine substituent, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and various chemical transformations .
Properties
IUPAC Name |
bromocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVUSQIDCZRUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196010 | |
Record name | Bromocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4399-47-7 | |
Record name | Bromocyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4399-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromocyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bromocyclobutane?
A1: this compound, also known as cyclobutyl bromide, has the molecular formula C4H7Br and a molecular weight of 135.00 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Several spectroscopic techniques have been employed to study this compound, including:
- Infrared (IR) spectroscopy: Used to identify functional groups and study vibrational modes, including the ring-puckering vibration. [, , , ]
- Raman spectroscopy: Provides complementary information to IR, particularly useful for studying low-frequency vibrations like ring-puckering. [, , , ]
- Microwave spectroscopy: Allows for precise determination of structural parameters like bond lengths and angles. []
- Far-infrared spectroscopy: Used to study low-frequency vibrations, including ring-puckering modes, in detail. [, ]
- UV Spectroscopy: Used to track the formation of 1,3-butadiene during photodissociation experiments. []
Q3: What is the significance of the ring-puckering vibration in this compound?
A3: The ring-puckering vibration is a low-frequency vibrational mode that reflects the non-planarity of the cyclobutane ring. Studies using far-infrared and Raman spectroscopy have shown that this compound exists in two conformations – equatorial and axial – with the equatorial conformer being more stable due to the bromine atom occupying a less sterically hindered position. [, , , ]
Q4: What structural insights were gained from the microwave spectrum of this compound?
A4: Microwave spectroscopy studies provided precise structural parameters for this compound, including bond distances and angles. These studies confirmed a non-planar structure with a dihedral angle of 29°22′, indicating a puckered conformation. []
Q5: Have there been any ab initio studies on the structure and conformational stability of this compound?
A5: Yes, ab initio calculations have been used to investigate the structure and conformational stability of this compound. [, ] These studies provide theoretical insights into the energy differences between conformers and support the experimental findings regarding the preference for the equatorial conformation.
Q6: What are the main reaction pathways observed in the thermal decomposition of this compound?
A6: Thermal decomposition of this compound primarily proceeds via HBr elimination, yielding 1,3-butadiene. This unimolecular reaction is consistent with a four-center transition state. Notably, the ring-cleavage pathway leading to ethylene and vinyl bromide was not observed in these studies. []
Q7: How does the laser-induced photodissociation of this compound proceed?
A7: Pulsed CO2 laser-induced photodissociation of this compound, sensitized by SF6, results in two primary dissociation channels. The major pathway (>90%) involves HBr elimination, yielding vibrationally excited 1,3-butadiene. The minor channel involves ring cleavage, producing vinyl bromide and ethylene. []
Q8: Can this compound undergo anodic oxidation?
A8: Yes, electrochemical studies demonstrate that this compound undergoes anodic oxidation in acetonitrile, leading to the formation of N-cyclobutylacetamide as the sole product. This reaction highlights the distinct reactivity of this compound compared to larger cyclic bromides. []
Q9: What is the Reformatsky reaction, and how does it apply to this compound derivatives?
A9: The Reformatsky reaction involves the reaction of α-haloesters with carbonyl compounds in the presence of zinc metal. Studies have explored the Reformatsky reaction using methyl 1-bromocyclobutanecarboxylate, highlighting its potential in organic synthesis. [, ]
Q10: Can this compound be used as a precursor for other cyclobutyl derivatives?
A10: Yes, this compound can be converted into other valuable cyclobutyl derivatives. For instance, it can be transformed into the corresponding Grignard reagent, which can further react with various electrophiles. Additionally, stereoselective transformations, such as the Mitsunobu reaction, can be employed to obtain specific isomers of substituted cyclobutanols from this compound. []
Q11: What is the role of this compound in the synthesis of bicyclo[1.1.1]pentane?
A11: The reaction of 3-bromocyclobutane-1-methyl bromide with sodium metal can lead to the formation of bicyclo[1.1.1]pentane. This reaction showcases the potential of this compound derivatives in constructing complex cyclic systems. []
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